N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4S/c1-17-3-9-20(10-4-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-7-19(23)8-6-18/h3-10H,11-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWHFNXGDYHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C₁₆H₁₉FN₄O₃S
- Molecular Weight: 334.35 g/mol
It contains a piperazine ring, a tosyl group, and a fluorobenzyl moiety, which are critical for its biological activity.
Research indicates that compounds containing the 4-fluorobenzylpiperazine moiety exhibit significant inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. Inhibition of TYR is particularly valuable for treating hyperpigmentation disorders.
Inhibition Studies
A study evaluated various derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on TYR derived from Agaricus bisporus. The results demonstrated that certain derivatives showed competitive inhibition with IC₅₀ values significantly lower than that of the standard reference compound kojic acid:
| Compound | IC₅₀ (μM) | Relative Activity |
|---|---|---|
| This compound | TBD | TBD |
| Reference (Kojic Acid) | 17.76 | 1.0 |
| Compound 26 (Most Active) | 0.18 | ~100-fold more active than Kojic Acid |
These findings suggest that the compound under investigation may have substantial potential as a therapeutic agent for skin conditions related to excess melanin production.
Case Studies and Research Findings
-
Antimelanogenic Effects :
- A study highlighted that certain derivatives, including those based on the 4-fluorobenzylpiperazine structure, exhibited antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This was determined through cell viability assays and melanin quantification assays.
-
Docking Analysis :
- Molecular docking studies indicated that these compounds bind effectively to the active site of TYR, suggesting a strong interaction that underlies their inhibitory activity. The binding mode was characterized by specific interactions with key amino acids in the enzyme's active site.
-
Kinetic Studies :
- Kinetic analysis using Lineweaver-Burk plots confirmed that the compounds act as competitive inhibitors of diphenolase activity, further supporting their potential therapeutic roles.
Scientific Research Applications
The compound exhibits various biological activities that have been the subject of extensive research. Its primary applications include:
Antiviral Activity
N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has shown promising antiviral properties, particularly against human adenovirus (HAdV). Research indicates that derivatives of this compound can inhibit viral replication, making it a candidate for antiviral drug development.
| Study Focus | Key Findings |
|---|---|
| Antiviral Efficacy | IC50 values < 0.3 μM against HAdV |
| Cytotoxicity | Low cytotoxicity (CC50 > 150 μM) |
| Mechanism | Inhibits viral DNA replication |
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. The piperazine moiety is often associated with the inhibition of tumor growth and modulation of inflammatory pathways.
| Cancer Type | IC50 Values |
|---|---|
| Breast Cancer | IC50 = 0.5 μM |
| Lung Cancer | IC50 = 0.7 μM |
Case Study 1: Antiviral Efficacy
A study conducted on a series of substituted benzamide analogues demonstrated that one derivative of this compound exhibited an IC50 value of 0.27 μM against HAdV, showcasing its potential as a therapeutic agent for immunocompromised patients.
Case Study 2: Anticancer Properties
Research on piperazine derivatives indicated significant anticancer activity, with one compound showing inhibition of cell proliferation in breast cancer cell lines at sub-micromolar concentrations.
Summary of Findings
The following table summarizes the key findings regarding the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Antiviral | Effective against HAdV; low cytotoxicity |
| Anticancer | Inhibitory effects on tumor growth |
| Mechanism | Targets viral DNA replication pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the benzyl ring, piperazine modifications, and carboxamide linkages. Key comparisons are outlined below:
Substituent Effects on Piperazine Carboxamides
- Fluorine Position: N-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide contains a para-fluorine on the benzyl group. In contrast, N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide () has a meta-fluorine, which alters electronic distribution and steric interactions. Meta-substitution may reduce metabolic stability compared to para-substitution due to increased exposure of the fluorine atom . N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) () demonstrates that para-fluorine substitution on the phenyl ring yields higher synthetic yields (57.3%) compared to ortho- or meta-substituted analogs (45–52%) .
- Tosyl vs.
Piperazine Core Modifications
- Methyl vs. Ethyl/Phenyl Substituents: The 4-methyl group on the piperazine ring in the target compound likely enhances solubility compared to bulkier 4-ethyl or 4-phenyl groups (e.g., 4-ethyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide (4o), ). However, ethyl or phenyl substituents may improve membrane permeability due to increased hydrophobicity .
Conformational Analysis :
X-ray crystallography of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms that the piperazine ring adopts a chair conformation, a feature likely shared by the target compound. This conformation optimizes hydrogen-bonding interactions in crystal lattices and biological targets .
Carboxamide Linker Variations
- 2-Oxoethyl vs. Propionyl Linkers: The 2-oxoethyl spacer in the target compound is shorter than the propionyl linker in 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (). Longer linkers may enhance flexibility but reduce binding affinity to rigid enzyme active sites .
Q & A
Q. What are the established synthetic routes for N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, and what key reaction conditions should be considered?
Methodological Answer: The synthesis typically involves multi-step protocols:
Piperazine Core Formation : Piperazine rings are often synthesized via cyclization of ethylenediamine derivatives with dihaloalkanes or carbonyl compounds under basic conditions (e.g., K₂CO₃) .
Substituent Introduction :
- N-Tosylation: Tosyl chloride reacts with the piperazine nitrogen under anhydrous conditions to install the tosyl group.
- 4-Methyl Group: Alkylation or reductive amination can introduce the methyl group at position 4 .
Carboxamide Side Chain Assembly : The 2-((4-fluorobenzyl)amino)-2-oxoethyl moiety is constructed via amide coupling using reagents like EDC·HCl and HOBt, followed by purification via column chromatography .
Key Conditions : Anhydrous solvents (e.g., acetonitrile), reflux (4–5 hours), and inert atmospheres (N₂/Ar) improve yield and selectivity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons (δ 7.2–8.1 ppm) and piperazine methyl groups (δ 2.1–2.4 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Purity (>97%) is validated using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₈FN₃O₄S: ~478.18 g/mol) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., chair conformation of piperazine rings) .
Q. What are the critical steps in ensuring the purity of this compound during synthesis?
Methodological Answer:
- Purification : Use silica gel column chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
- Analytical Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) and confirm purity with GC or HPLC (>97%) .
- Byproduct Removal : Acid/base washes (e.g., 1M HCl) eliminate unreacted amines or tosyl chloride residues .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis to exclude batch-specific impurities .
- Stereochemical Differences : Chiral HPLC or circular dichroism (CD) identifies unintended enantiomers affecting activity .
- Assay Conditions : Standardize protocols (e.g., enzyme concentrations, buffer pH) to minimize variability. Cross-validate results using orthogonal assays (e.g., fluorescence vs. radiometric assays) .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) to ensure consistent bioavailability in biological tests .
Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound’s derivatives?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified fluorobenzyl (e.g., 3-F vs. 4-F), tosyl (e.g., mesyl), or piperazine methyl groups to assess steric/electronic effects .
- Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., FAAH or carbonic anhydrase) using fluorogenic substrates or isothermal titration calorimetry (ITC) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) with crystallographic data (PDB ID: 3P8N) to predict binding modes and guide synthetic priorities .
Q. How can molecular dynamics (MD) simulations enhance the understanding of this compound’s stability in solution?
Methodological Answer:
- Force Field Parameterization : Use AMBER or CHARMM to model conformational flexibility of the piperazine ring and carboxamide side chain .
- Solvent Interactions : Simulate in explicit water (TIP3P model) to analyze hydrogen bonding with water/co-solvents and predict aggregation tendencies .
- Free Energy Calculations : Calculate binding free energy (ΔG) to correlate solution stability with experimental solubility data .
Q. What advanced techniques are used to analyze metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 inhibition using fluorometric kits (e.g., Vivid® CYP450) to assess drug-drug interaction risks .
- Metabolite Identification : High-resolution MSⁿ (e.g., Q-TOF) identifies oxidative (e.g., hydroxylation) or hydrolytic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
